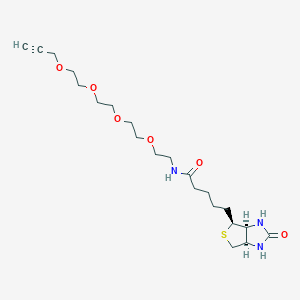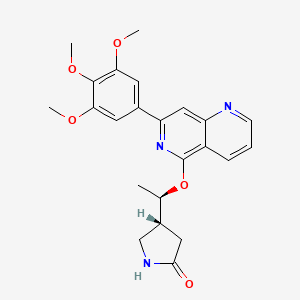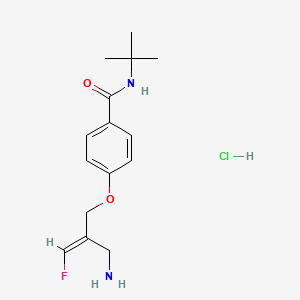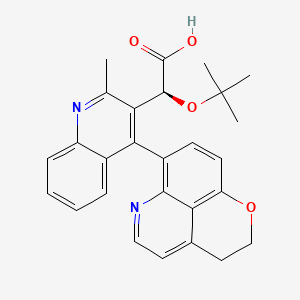
Acetylene-PEG4-biotin conjugate
Vue d'ensemble
Description
Acetylene-PEG4-biotin conjugate, also known as Biotin-PEG4-alkyne, is a polyethylene glycol (PEG) derivative containing a biotin group and an alkyne group . It is used for the modification of 4-azidophenylalanine (AzPhe) silk fibroin via bioorthogonal azide–alkyne cycloaddition reaction for developing photopatternable protein material .
Molecular Structure Analysis
The molecular formula of Acetylene-PEG4-biotin conjugate is C21H35N3O6S . Its molecular weight is 457.58 g/mol . The structure includes a biotin group, a PEG4 linker, and an acetylene group .
Chemical Reactions Analysis
The alkyne group in Acetylene-PEG4-biotin conjugate is reactive with azide moiety via Click Chemistry reaction to form a stable triazole linkage . This reaction is often used in bioconjugation to introduce biotin into azide-modified systems of interest .
Physical And Chemical Properties Analysis
The Acetylene-PEG4-biotin conjugate is a solid substance . It has a molecular weight of 457.58 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.
Applications De Recherche Scientifique
Targeted Drug Delivery : Acetylene-PEG4-biotin conjugates are used in targeted drug delivery systems. For example, biotin-PEG-epidermal growth factor (EGF) conjugates have been shown to enhance intracellular uptake of adenovirus particles in cancer cells over-expressing EGF receptors, indicating their potential in cancer therapy (Park, Mok, & Park, 2008).
Biomolecular Interaction Studies : These conjugates are also valuable in studying biomolecular interactions. Research shows that biotin-PEG conjugates bind strongly to avidin tetramers, a property useful in biotechnology applications (Kaiser, Marek, Haselgrübler, Schindler, & Gruber, 1997).
Cancer Research : In cancer research, biotin functionalized PEGylated poly(amidoamine) dendrimer conjugates have been developed for efficient delivery of anti-cancer agents like paclitaxel to cancer cells, showcasing a promising strategy for cancer treatment (Rompicharla et al., 2019).
Chemistry and Synthesis : The synthesis methods and chemistry routes of PEG conjugates, including biotin, have been detailed, highlighting their potential in targeting, imaging, and drug delivery (Rahme & Dagher, 2019).
Nanoparticle Technology : Acetylene-PEG4-biotin conjugates play a role in nanoparticle technology. For instance, in the synthesis of biotinylated aldehyde polymers for biomolecule conjugation, these conjugates are used to create multifunctional scaffolds (Alconcel, Kim, Tao, & Maynard, 2013).
Fluorescence Studies : These conjugates are significant in fluorescence studies, like in assays for determining biotin binding capacity, where biotin-fluorophore conjugates with PEG spacers retain intense fluorescence after binding to avidin (Mittal & Bruchez, 2011).
Surface Engineering : They are also used in surface engineering applications, such as in the grafting of PEG on click chemistry modified surfaces for antifouling coatings (Flavel et al., 2013).
Safety And Hazards
The Acetylene-PEG4-biotin conjugate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109744 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-Alkyne | |
CAS RN |
1262681-31-1 | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)



![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)




